molecular formula C11H10O2 B1396590 4-Ethynyl-benzeneacetic acid Methyl ester CAS No. 154498-13-2

4-Ethynyl-benzeneacetic acid Methyl ester

Cat. No. B1396590
M. Wt: 174.2 g/mol
InChI Key: JREQRTIHRUYCFD-UHFFFAOYSA-N
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Description

4-Ethynyl-benzeneacetic acid methyl ester (4-EBEAME) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used for a variety of purposes, including synthesis, biochemistry, and physiological studies. 4-EBEAME is a common starting material for the synthesis of other compounds, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

1. Carbonylation Processes

4-Ethynyl-benzeneacetic acid methyl ester is involved in carbonylation processes. For instance, it has been used in the carbonylation of benzyl bromide to benzeneacetic acid and its esters, catalyzed by water-soluble palladium complexes (Trzeciak & Ziółkowski, 2000).

2. Alkylation Reactions

This compound plays a role in alkylation reactions. A study reported the acid-mediated reaction between active methylenes and benzhydryl alcohols or their derivatives, including N,N-dibenzyl-malonamic acid methyl ester, showcasing its application in C-C bond formation (Bisaro et al., 2002).

3. Polymer Synthesis

It's used in polymer synthesis, such as in the creation of poly(phenylacetylenes) with activated ester side groups. This involves monomers based on 4-ethynylbenzoic acid, indicating its utility in developing polymers with specific properties (Pauly & Théato, 2011).

4. Metal Complex Formation

The compound is involved in forming metal complexes. For instance, derivatives of 4-ethynylphenylalanine, including the benzoyl protected 4-ethynyl-L-phenylalanine methyl ester, have been used to form various metal complexes, indicating its application in coordination chemistry (Enzmann & Beck, 2004).

5. Chemical Synthesis

It is applied in the synthesis of various chemical compounds. A study reported the synthesis and characterization of conjugated oligo-phenylene-ethynylenes derivatives, showcasing its versatility in chemical syntheses (Liu et al., 2012).

6. Analytical Chemistry

The compound finds application in analytical chemistry. An example is the development of methods for analyzing fatty acid methyl esters, including hydroxy acids, in which it plays a role (Miller, 1982).

properties

IUPAC Name

methyl 2-(4-ethynylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREQRTIHRUYCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-ethynylphenyl)acetate

CAS RN

154498-13-2
Record name methyl 2-(4-ethynylphenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-(2-trimethylsilylethinyl)-phenylacetic acid methyl ester in 950 ml of tetrahydrofuran is mixed at 0° C. with 45 ml of a 1-molar solution of tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is stirred for 15 minutes at 0° C. and for 2 hours at room temperature and then concentrated by evaporation. The residue is spread between water and ethyl acetate, the organic phase is dried on sodium sulfate, concentrated by evaporation and the residue is chromatographed on silica gel with hexane/0-7% ethyl acetate. 5.6 g of 4-ethinylphenylacetic acid methyl ester is obtained as oily crude product.
Name
4-(2-trimethylsilylethinyl)-phenylacetic acid methyl ester
Quantity
10 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
950 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethynyl-benzeneacetic acid Methyl ester
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